molecular formula C19H13ClN4O2S B2830201 (Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile CAS No. 373371-92-7

(Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2830201
CAS No.: 373371-92-7
M. Wt: 396.85
InChI Key: PVNOWTRRBHDCRO-UVTDQMKNSA-N
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Description

This compound is a Z-configured acrylonitrile derivative featuring a thiazole ring substituted with a 4-nitrophenyl group and an amino-linked 3-chloro-2-methylphenyl moiety. Its molecular formula is C₁₉H₁₃ClN₄O₂S, with an average molecular mass of 396.85 g/mol and a monoisotopic mass of 396.0448 g/mol . The structure includes a stereospecific double bond (Z-configuration), confirmed by NMR and crystallographic data in related studies.

Properties

IUPAC Name

(Z)-3-(3-chloro-2-methylanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O2S/c1-12-16(20)3-2-4-17(12)22-10-14(9-21)19-23-18(11-27-19)13-5-7-15(8-6-13)24(25)26/h2-8,10-11,22H,1H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNOWTRRBHDCRO-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anticonvulsant research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.

Chemical Structure and Properties

The compound features a thiazole ring, which has been associated with various pharmacological activities. The presence of both chloro and nitro substituents on the phenyl rings contributes to its biological properties.

Antimicrobial Activity

Research has shown that thiazole derivatives often exhibit significant antimicrobial properties. For instance, studies have reported that compounds similar to this compound demonstrate effective inhibition against various pathogens:

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
100.25Staphylococcus epidermidis

These findings indicate that modifications in the thiazole structure can enhance antimicrobial efficacy, particularly against Gram-positive bacteria .

Antitumor Activity

Thiazole derivatives have also been investigated for their anticancer properties. Compounds related to this compound have shown promising results in vitro against various cancer cell lines:

CompoundIC50 (µg/mL)Cell Line
91.61 ± 1.92Jurkat
101.98 ± 1.22A-431

The structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups enhances cytotoxicity, indicating that the specific substitutions on the thiazole and phenyl rings are crucial for activity .

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has been explored in various studies. Compounds similar to this compound have been evaluated for their ability to prevent seizures in animal models:

CompoundED50 (mg/kg)Model Used
15.0PTZ-induced seizures

These results indicate that thiazole compounds can exhibit significant protective effects against convulsions, making them candidates for further development in epilepsy treatment .

Case Studies

Several case studies have highlighted the biological activity of compounds related to this compound:

  • Antimicrobial Efficacy : A study demonstrated that a series of thiazole derivatives exhibited potent antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against common pathogens.
  • Anticancer Studies : Another investigation revealed that certain analogues showed IC50 values significantly lower than established chemotherapeutics, suggesting enhanced efficacy against cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of acrylonitrile and thiazole derivatives. Below is a detailed comparison with structurally or functionally analogous molecules:

Table 1: Structural Analogs of Acrylonitrile Derivatives

Compound Name Key Structural Features Molecular Weight (g/mol) Yield (%) Melting Point (°C) Biological Activity (If Reported)
(Z)-3-((3-Chloro-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile Thiazole-4-nitrophenyl, 3-chloro-2-methylphenylamino, acrylonitrile core 396.85 N/A N/A Not explicitly reported
(Z)-3-(4-(Diethylamino)phenyl)-2-(4-nitrophenyl)acrylonitrile (1) Diethylaminophenyl, 4-nitrophenyl, acrylonitrile core 337.40 63 N/A Fluorescence properties
(Z)-2-(4-Aminophenyl)-3-(4-(diethylamino)phenyl)acrylonitrile (2) Aminophenyl, diethylaminophenyl, acrylonitrile core 307.39 81 N/A Intermediate for fluorescent dyes
(Z)-3-(3-Formylphenyl)-2-(4-nitrophenyl)acrylonitrile (3e) Formylphenyl, 4-nitrophenyl, acrylonitrile core 292.28 N/A 180–182 Catalyst synthesis studies
(Z)-2-(4-Nitrophenyl)-3-(pyridin-3-yl)acrylonitrile (3g) Pyridinyl, 4-nitrophenyl, acrylonitrile core 251.23 N/A 228–230 Structural characterization

Table 2: Thiazole-Containing Analogues

Compound Name Key Structural Features Molecular Weight (g/mol) Yield (%) Melting Point (°C) Biological Activity (If Reported)
1-(4-(4-((4-(2-(2-(2-Hydroxy-5-methoxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea (1f) Thiazole-piperazine-urea, trifluoromethylphenyl 667.9 70.7 198–200 Anticancer screening
1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea (8k) Thiazole-chloromethyl, urea-chloro-trifluoromethylphenyl 446.0 55.6 N/A Cytotoxicity studies
(Z)-1-(4-Methoxy-3-nitrophenyl)-3-((4-(6-methoxybenzothiazol-2-yl)thiazol-2-yl)phenyl)amino)prop-2-en-1-one (5g) Benzothiazole-thiazole, methoxy-nitrophenyl, propenone N/A 79 240–243 Tubulin polymerization inhibition

Key Findings from Comparative Analysis

Structural Diversity: The target compound differs from urea-based thiazoles (e.g., 1f, 8k) by its acrylonitrile core, which may reduce hydrogen-bonding capacity but enhance electrophilicity .

Synthetic Efficiency :

  • Yields for acrylonitrile derivatives (63–81%) are comparable to urea-thiazoles (55–78%), though reaction conditions vary (e.g., SnCl₂ reduction in vs. piperazine coupling in ) .

Physicochemical Properties: The 4-nitrophenyl group in the target compound likely increases polarity compared to diethylaminophenyl analogs (e.g., compound 1), affecting solubility and bioavailability . Chloro-methyl substitution may enhance metabolic stability relative to trifluoromethyl groups in urea derivatives (e.g., 8k) .

Q & A

Q. What challenges arise during scale-up from lab to pilot production?

  • Methodological Answer : Optimize continuous flow reactors for exothermic steps (e.g., thiazole formation) to improve heat dissipation . Purification scalability requires switching from column chromatography to recrystallization (solvent screening) . Validate process robustness via DoE (Design of Experiments) .

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